molecular formula C9H8ClNaO4 B1260141 Cloxyfonac-sodium CAS No. 32791-87-0

Cloxyfonac-sodium

Cat. No.: B1260141
CAS No.: 32791-87-0
M. Wt: 238.6 g/mol
InChI Key: KJBSWAMTBIEBMP-UHFFFAOYSA-M
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Description

Cloxyfonac-sodium (CAS 6386-63-6) is the sodium salt of 2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid. Its molecular formula is C₉H₈ClNaO₄, with a molar mass of 216.62 g/mol . Structurally, it features a chlorinated aromatic ring substituted with a hydroxymethyl group and an ether-linked acetic acid moiety. This compound is primarily utilized as an analytical standard in research and quality control, ensuring precise measurement and validation in chemical analyses .

Properties

CAS No.

32791-87-0

Molecular Formula

C9H8ClNaO4

Molecular Weight

238.6 g/mol

IUPAC Name

sodium;2-[4-chloro-2-(hydroxymethyl)phenoxy]acetate

InChI

InChI=1S/C9H9ClO4.Na/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13;/h1-3,11H,4-5H2,(H,12,13);/q;+1/p-1

InChI Key

KJBSWAMTBIEBMP-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1Cl)CO)OCC(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)OCC(=O)[O-].[Na+]

Other CAS No.

32791-87-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Cloxyfonac-sodium, we compare it with two compounds: Diclofenac Sodium (a structurally related pharmaceutical agent) and Silthiofam (a functionally similar analytical standard). Key differences and similarities are summarized in Table 1 and discussed below.

Table 1. Structural and Functional Comparison of this compound with Diclofenac Sodium and Silthiofam

Compound CAS Number Molecular Formula Molar Mass (g/mol) Structural Features Primary Application
This compound 6386-63-6 C₉H₈ClNaO₄ 216.62 Chlorophenoxyacetic acid with hydroxymethyl Analytical standard
Diclofenac Sodium 15307-79-6 C₁₄H₁₀Cl₂NNaO₂ 318.13 Dichlorophenylamino phenylacetic acid NSAID, COX inhibitor
Silthiofam Not provided C₁₄H₂₃NOSSi ~282.54* Thiophene carboxamide with trimethylsilyl Analytical standard

*Silthiofam’s molar mass is calculated based on its molecular formula.

Structural Comparison

  • This compound: Features a chlorophenoxyacetic acid backbone with a hydroxymethyl group at the ortho position. The sodium salt enhances solubility, critical for analytical applications .
  • Diclofenac Sodium: Contains a dichlorophenylamino group linked to a phenylacetic acid. The amino bridge and dual chlorine substituents are pivotal for its pharmacological activity .
  • Silthiofam : A thiophene-based carboxamide with a trimethylsilyl group, structurally distinct from this compound but sharing utility as an analytical reference material .

Functional Comparison

  • This compound vs. Diclofenac Sodium: While both are sodium salts of aromatic acids, their applications diverge. This compound serves as an analytical standard, whereas Diclofenac Sodium is a non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes (COX-1 IC₅₀ = 60 nM; COX-2 IC₅₀ = 200 nM) .
  • This compound vs. Silthiofam: Both are analytical standards, but Cloxyfonac’s phenoxyacetic acid structure contrasts with Silthiofam’s thiophene-carboxamide scaffold. This structural disparity underscores their distinct chemical behaviors in chromatographic or spectroscopic analyses .

Research Findings and Implications

  • This compound: Its hydroxymethyl group may influence reactivity in derivatization processes, a trait valuable in analytical method development.
  • Diclofenac Sodium : Extensive research confirms its efficacy as a COX inhibitor, with a well-documented safety profile and widespread clinical use .
  • Silthiofam : As a fungicide reference standard, its structural complexity necessitates high-purity synthesis for accurate residue testing in agricultural products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cloxyfonac-sodium
Reactant of Route 2
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